methyl 2-({[4-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-({[4-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is a complex organic compound featuring a tetrazole ring, a thiazole ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-({[4-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the tetrazole and thiazole intermediates, followed by their coupling under specific conditions. Common reagents include aniline, ethanol, and acidic catalysts .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-({[4-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxidized derivatives, while substitution could introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development due to its unique structure.
Industry: Use in materials science for developing new materials with specific properties.
Mechanism of Action
The mechanism of action for methyl 2-({[4-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The tetrazole and thiazole rings may interact with enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-5-aminotetrazole: Shares the tetrazole ring structure.
Imidazole derivatives: Similar in having a heterocyclic ring structure.
Uniqueness
Methyl 2-({[4-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is unique due to its combination of tetrazole and thiazole rings, along with the specific functional groups that provide distinct chemical and biological properties.
Biological Activity
Methyl 2-({[4-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features:
- A thiazole ring, known for its diverse biological activities.
- A tetrazole moiety, which contributes to its pharmacological properties.
- An isopropyl group , enhancing lipophilicity and potentially improving bioavailability.
The biological activity of this compound is primarily attributed to its structural components:
-
Tetrazole Moiety :
- Exhibits electron-donating and electron-withdrawing properties that facilitate interactions with various biological targets.
- Known for forming stable complexes with proteins and enzymes, influencing biochemical pathways.
- Thiazole Ring :
Anticancer Activity
Research has indicated that compounds containing thiazole and tetrazole rings exhibit significant anticancer properties. For instance:
- Inhibition of HSET (KIFC1) : The compound has shown micromolar inhibition of HSET, which is crucial for the survival of centrosome-amplified cancer cells. This inhibition leads to the induction of multipolar mitotic spindles, resulting in cell death .
Antimicrobial Properties
Compounds with similar structural motifs have demonstrated antibacterial and antifungal activities:
- Studies suggest that the tetrazole group enhances binding affinity to bacterial enzymes, leading to effective inhibition of bacterial growth .
Research Findings
Several studies have explored the biological activity of related compounds, providing insights into structure-activity relationships (SAR):
Case Studies
- In Vitro Studies :
- Mechanistic Insights :
Properties
Molecular Formula |
C17H18N6O3S |
---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
methyl 2-[[4-(5-methyltetrazol-1-yl)benzoyl]amino]-5-propan-2-yl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C17H18N6O3S/c1-9(2)14-13(16(25)26-4)18-17(27-14)19-15(24)11-5-7-12(8-6-11)23-10(3)20-21-22-23/h5-9H,1-4H3,(H,18,19,24) |
InChI Key |
AKFYFMIJWGADJG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=NN1C2=CC=C(C=C2)C(=O)NC3=NC(=C(S3)C(C)C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.